Cas no 1211511-83-9 (Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate)

Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate is a versatile thiazole-based ester compound with notable applications in organic synthesis and pharmaceutical research. Its structure features a dimethylamino-methyl substituent at the 2-position of the thiazole ring, enhancing its reactivity as an intermediate for heterocyclic derivatization. The ethyl ester group provides favorable solubility and handling properties, facilitating further functionalization. This compound is particularly valued for its potential in constructing biologically active molecules, including antimicrobial and CNS-targeting agents. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for synthetic chemists. The product is typically supplied with high purity, ensuring reliable performance in research and development workflows.
Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate structure
1211511-83-9 structure
Product Name:Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate
CAS No:1211511-83-9
MF:C10H16N2O2S
MW:228.311241149902
MDL:MFCD18453488
CID:4471391
PubChem ID:46785603
Update Time:2025-05-26

Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(6-PROP-1-YNYLDITHIIN-3-YL)BUTA-1,3-DIYNYL]OXIRANE
    • ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate
    • 4-Thiazoleacetic acid, 2-[(dimethylamino)methyl]-, ethyl ester
    • ethyl 2-[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]acetate
    • ETHYL 2-{2-[(DIMETHYLAMINO)METHYL]-1,3-THIAZOL-4-YL}ACETATE
    • MFCD18453488
    • (2-Dimethylaminomethyl-thiazol-4-yl)-acetic acid ethyl ester
    • ALBB-026976
    • LS-09212
    • ethyl{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate
    • AKOS015967940
    • Ethyl (2-[(dimethylamino)methyl]-1,3-thiazol-4-yl)acetate
    • 1211511-83-9
    • Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate
    • MDL: MFCD18453488
    • Inchi: 1S/C10H16N2O2S/c1-4-14-10(13)5-8-7-15-9(11-8)6-12(2)3/h7H,4-6H2,1-3H3
    • InChI Key: BBKAJPAGUWSCEK-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(OCC)=O)N=C1CN(C)C

Computed Properties

  • Exact Mass: 228.09324893Da
  • Monoisotopic Mass: 228.09324893Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 70.7Ų

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Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate Suppliers

Amadis Chemical Company Limited
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(CAS:1211511-83-9)Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate
Order Number:A1113123
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:04
Price ($):436.0
Email:sales@amadischem.com

Additional information on Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate

Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate (CAS No. 1211511-83-9): An Overview of Its Properties and Applications

Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate (CAS No. 1211511-83-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceuticals. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and chemical synthesis. In this article, we will delve into the properties, synthesis methods, and recent research findings related to Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate.

Molecular Structure and Physical Properties

Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate is a thiazole derivative with a molecular formula of C9H14N2O2S and a molecular weight of 206.28 g/mol. The compound features a thiazole ring with a dimethylamino group attached to the methyl substituent at the 2-position and an ethyl acetate group at the 4-position. This unique structure imparts several interesting properties to the compound:

  • Solubility: Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate is moderately soluble in organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
  • Melting Point: The compound has a melting point of approximately 75°C.
  • Boiling Point: The boiling point is around 200°C at atmospheric pressure.
  • Stability: It is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation.

Synthesis Methods

The synthesis of Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate can be achieved through several routes. One common method involves the reaction of 4-acetylthiazole with dimethylamine followed by esterification with ethanol. Another approach involves the condensation of 4-chloroacetylthiazole with dimethylamine and subsequent esterification. These methods are well-documented in the literature and have been optimized for high yields and purity.

Applications in Pharmaceutical Research

Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate has shown promise in pharmaceutical research due to its potential biological activities. Recent studies have explored its use as an intermediate in the synthesis of various bioactive compounds. For instance, it has been used as a building block in the development of novel antifungal agents and anti-inflammatory drugs.

A study published in the Journal of Medicinal Chemistry reported that derivatives of Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate exhibited potent antifungal activity against Candida species. The researchers found that the presence of the dimethylamino group significantly enhanced the antifungal potency compared to similar compounds without this functional group.

In another study, published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the anti-inflammatory properties of compounds derived from Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate. The results showed that these compounds effectively inhibited cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. This finding suggests that Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate-based compounds could be valuable candidates for developing new anti-inflammatory drugs.

Potential Uses in Chemical Synthesis

Beyond pharmaceutical applications, Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate is also valuable in chemical synthesis due to its reactive functional groups. The thiazole ring provides a stable platform for further functionalization, while the dimethylamino group can participate in various chemical reactions such as nucleophilic substitution and condensation reactions.

In organic synthesis, this compound can serve as a versatile intermediate for constructing complex molecules with diverse functionalities. For example, it can be used in the synthesis of heterocyclic compounds with potential applications in materials science and catalysis.

Safety Considerations and Handling Guidelines

The safe handling and storage ofEthyl {2-(dimethylamino)methyl-1,3-thiazol-4-yL}acetate are crucial to ensure laboratory safety. While it is not classified as a hazardous material under current regulations, it is advisable to handle it with care due to its reactivity with strong acids and bases. Protective equipment such as gloves and safety goggles should be worn during handling to prevent skin contact and inhalation.

The compound should be stored in tightly sealed containers at room temperature away from direct sunlight and sources of heat. It is also recommended to store it separately from incompatible materials such as oxidizers and reducing agents to prevent unintended reactions.

Conclusion

Ethyl {2-(dimethyLamino)methyL-l ,3-Thi azoL -4-yL)aceta te (CAS No . 1 2 1 15 1 1 -83 -9)

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Amadis Chemical Company Limited
(CAS:1211511-83-9)Ethyl {2-(dimethylamino)methyl-1,3-thiazol-4-yl}acetate
A1113123
Purity:99%
Quantity:1g
Price ($):436.0
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